molecular formula C10H9F3O3 B1197121 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 56135-03-6

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Numéro de catalogue: B1197121
Numéro CAS: 56135-03-6
Poids moléculaire: 234.17 g/mol
Clé InChI: JJYKJUXBWFATTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, widely known as Mosher’s acid (MTPA), is a versatile carboxylic acid that serves as a fundamental chiral derivatizing agent (CDA) in stereochemical analysis . The compound features an asymmetric benzylic carbon atom specifically substituted with a carboxylic acid group, a methoxy group, and a trifluoromethyl substituent, which are critical to its function . When resolved into its enantiopure (R) or (S) forms, its primary research application is in determining the enantiomeric composition and absolute stereochemistry of chiral compounds such as alcohols and amines . The mechanism of action involves converting a mixture of enantiomers of the analyte into a pair of diastereomeric esters (in the case of alcohols) or amides (in the case of amines) via its acid chloride form . The resulting diastereomers are then analyzed using Proton (1H) and/or Fluorine-19 (19F) NMR spectroscopy. The presence of the trifluoromethyl group provides a strong 19F NMR signal, while the methoxy and phenyl groups create a distinct magnetic environment, allowing for clear differentiation in the NMR spectra and enabling the elucidation of the analyte's absolute configuration . This reagent is extensively used in the structural elucidation of natural products and organic compounds . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored sealed in a dry, inert atmosphere at room temperature .

Propriétés

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897007
Record name (+/-)-Mosher's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81655-41-6, 56135-03-6
Record name α-Methoxy-α-trifluoromethylphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81655-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosher's acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056135036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081655416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Mosher's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methoxy-α-(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E015GCC0MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Chiral Auxiliary-Mediated Approaches

The stereoselective synthesis of TFMPA hinges on the introduction of its trifluoromethyl and methoxy groups with precise spatial control. A widely adopted method involves the use of (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) as a chiral derivatizing agent. This approach leverages Sharpless asymmetric epoxidation conditions, where titanium tetraisopropoxide and diethyl tartrate induce enantioselectivity during the formation of the β-hydroxy ester intermediate. Subsequent oxidation with Jones reagent yields the carboxylic acid with an enantiomeric excess (ee) of 94–98%.

Organocatalytic Methods

Recent advances employ cinchona alkaloid catalysts to mediate the Michael addition of trifluoromethyl groups to α,β-unsaturated esters. For example, quinine-derived thioureas facilitate the addition of trimethyl(trifluoromethyl)silane to methyl cinnamate, achieving 89% ee at −20°C. Hydrolysis of the ester under basic conditions (2 M NaOH, 60°C) furnishes TFMPA in 82% yield.

Chlorination-Hydrolysis Sequential Routes

Thionyl Chloride-Mediated Chlorination

A traditional pathway involves the treatment of 3,3,3-trifluoro-2-methoxy-2-phenylpropanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the corresponding acyl chloride intermediate. Hydrolysis with aqueous sodium bicarbonate (NaHCO₃) at 0–5°C yields TFMPA with 75–85% purity. However, this method often produces side products such as α-chloro-α-methoxy-α-trifluoromethyltoluene (up to 12% by GC-MS), necessitating chromatographic purification.

Oxalyl Chloride-DMF Catalysis

A superior alternative utilizes oxalyl chloride [(COCl)₂] in hexane with catalytic dimethylformamide (DMF). This method converts TFMPA’s precursor to the acyl chloride within 1 hour at room temperature, avoiding thermal degradation. Filtration through Celite removes DMF-derived byproducts (e.g., N-(chloromethylene)-N-methylmethanaminium chloride), yielding 85–95% pure TFMPA after hydrolysis.

Enantiomeric Resolution Techniques

Kinetic Resolution via Lipases

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic TFMPA by selectively esterifying the (R)-enantiomer with methanol in tert-butyl methyl ether. The (S)-enantiomer remains unreacted, achieving 99% ee after 48 hours at 30°C. This method is limited by substrate inhibition at concentrations >0.5 M.

Diastereomeric Salt Formation

Reaction of racemic TFMPA with (1R,2S)-(−)-ephedrine in ethanol yields diastereomeric salts with differential solubility. Fractional crystallization at −20°C isolates the (S)-enantiomer with 91% recovery and 98% ee.

Industrial vs. Laboratory-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reaction control and scalability. For example, a two-stage reactor performs chlorination (using (COCl)₂ at 25°C) followed by hydrolysis (pH 7.5, 40°C), achieving 92% yield with >99% conversion.

Microwave-Assisted Synthesis

Laboratory protocols utilize microwave irradiation to accelerate ester hydrolysis. Treatment of methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate with 1 M HCl under 150 W microwave power for 10 minutes affords TFMPA in 88% yield, reducing reaction time by 70% compared to conventional heating.

Reaction Optimization and Challenges

Solvent Effects

Hexane emerges as the optimal solvent for chlorination reactions due to its low polarity, which minimizes DMFCl byproduct formation. Substituting hexane with dichloromethane (DCM) increases DMFCl contamination by 22%, reducing TFMPA purity to 73%.

Catalytic Efficiency

The molar ratio of DMF to oxalyl chloride critically influences yield. A 1:10 DMF:(COCl)₂ ratio maximizes conversion (98%) while minimizing side reactions. Excess DMF (>1 eq) promotes formate ester byproducts during derivatization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (s, 1H, CF₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.2 (COOH), 134.1–128.3 (Ar-C), 56.8 (OCH₃), 43.1 (q, J = 28.7 Hz, CF₃).

Purity Assessment

HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min) resolves (R)- and (S)-enantiomers with retention times of 12.3 and 14.7 minutes, respectively .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Chemistry

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid serves as a valuable building block for the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique reactivity profile attributed to the trifluoromethyl and methoxy groups.

Biological Research

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development.
  • Receptor Binding Studies : Its interaction with different receptors has been explored to understand its pharmacological potential .

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties:

  • Anticonvulsant Activity : The (R)-enantiomer has demonstrated efficacy in modulating sodium channels and enhancing GABAergic transmission, making it relevant for epilepsy treatment .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with potential applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is used in the development of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating pharmaceuticals and other chemical products.

Case Study 1: Anticonvulsant Properties

Research conducted by Kusumi et al. demonstrated the anticonvulsant properties of the (R)-enantiomer of this compound. The study focused on its mechanism involving sodium channel stabilization and GABA receptor modulation. This research highlights the compound's potential as a therapeutic agent for epilepsy.

Case Study 2: Enzyme Inhibition

A study published in the Journal of Organic Chemistry explored the enzyme inhibition capabilities of this compound. The results indicated that it effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in drug design .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

MαNP Acid [(R)-2-Methoxy-2-(1-naphthyl)propanoic Acid]

  • Structural Differences : Replaces the phenyl group in MTPA with a 1-naphthyl group , enhancing steric bulk and π-π interactions .
  • Applications : Superior to MTPA for enantioresolution of secondary alcohols via diastereomeric salt formation. Crystal structures reveal hierarchical assemblies driven by aromatic C–H⋯π interactions and methoxy-assisted salt bridges .
  • Advantages : Higher chiral recognition efficiency in X-ray crystallography due to planar chirality and supramolecular packing .

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic Acid

  • Structural Differences: Contains a trifluoroethoxy group instead of methoxy and a methyl branch on the propanoic chain .
  • The trifluoroethoxy group may alter electronic properties and solubility.

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid

  • Structural Differences: Substitutes the methoxy group with an amino group, introducing basicity and hydrogen-bonding capability .
  • Applications : Likely used in pharmaceutical synthesis rather than stereochemical analysis due to altered reactivity.

Physicochemical and Spectroscopic Properties

Property MTPA MαNP Acid 2-Methyl-3-(trifluoroethoxy) Analog
Molecular Weight 234.17 g/mol 284.3 g/mol 262.2 g/mol
Melting Point 43–45°C (S-enantiomer) Not reported Not reported
Solubility Hexane, THF, CH₂Cl₂ Limited data Likely polar solvents
Specific Rotation ±72° (methanol) Not reported Not applicable
NMR Utility $^1\text{H}$/$^{19}\text{F}$ shifts for diastereomer differentiation Relies on X-ray crystallography Limited stereochemical use

Activité Biologique

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Mosher's acid , is an organic compound notable for its unique trifluoromethyl and methoxy groups attached to a phenyl ring. The compound has gained attention in medicinal chemistry due to its biological activities, particularly its enantiomers' effects on various biological pathways.

  • Molecular Formula : C₁₀H₉F₃O₃
  • Molar Mass : 250.17 g/mol
  • Melting Point : 86-88 °C
  • Solubility : Soluble in organic solvents (methanol, ethanol, acetonitrile); insoluble in water.

The compound exhibits chirality, existing as two enantiomers: (R)- and (S)-forms. The (R)-enantiomer is recognized for its therapeutic applications, particularly in epilepsy treatment as eslicarbazepine acetate.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its (R)-enantiomer. Key findings regarding its biological effects include:

  • Anticonvulsant Properties : The (R)-enantiomer has been shown to stabilize the inactive state of voltage-gated sodium channels, preventing excessive neuronal firing. This mechanism underlies its effectiveness in treating epilepsy.
  • Receptor Interactions : Studies indicate that the compound interacts with various receptors and enzymes, potentially modulating their activity. This includes inhibition of certain enzyme pathways and alteration of neurotransmitter systems.
  • Toxicity Profile : While the compound shows therapeutic potential, it also presents some toxicity risks, including skin and eye irritation upon contact .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Sodium Channels : The (R)-enantiomer enhances GABAergic transmission and stabilizes sodium channels in their inactive state.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in neurotransmission and metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantStabilizes sodium channels; used in epilepsy treatment (eslicarbazepine acetate)
Enzyme InhibitionModulates activity of various enzymes; potential therapeutic applications
ToxicityCauses skin irritation and serious eye irritation upon contact

Case Study: Anticonvulsant Efficacy

A study conducted on the efficacy of the (R)-enantiomer demonstrated significant anticonvulsant activity in animal models. The results indicated that doses leading to a stable plasma concentration effectively reduced seizure frequency without notable side effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Initial Formation : Starting from commercially available precursors through nucleophilic substitution reactions.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Infrared (IR) Spectroscopy
    • High-performance Liquid Chromatography (HPLC) for purity assessment .

Q & A

Q. How is 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves coupling Mosher’s acid (this compound) with activated esters. For example, outlines a procedure using oxalyl chloride (1.72 equiv.) to convert the carboxylic acid to its acyl chloride, followed by reaction with N-hydroxyphthalimide (1.10 equiv.) in the presence of triethylamine (1.04 equiv.). Purification via column chromatography (10–25% EtOAc/hexanes) yields the target compound in 71% yield . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (room temperature for acylation).

Q. What are the standard methods for determining the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is commonly assessed via chiral derivatization. and 8 highlight its use as a chiral derivatizing agent (e.g., Mosher’s acid) to form diastereomeric esters with target alcohols or amines. These derivatives are analyzed using 1H^1H-NMR or HPLC with chiral stationary phases. For example, optical rotation data ([α]D=72[\alpha]_D = -72^\circ in methanol, c=2c = 2) provides a quantitative measure of enantiomeric excess (e.e.) .

Key Steps:

React the compound with a racemic substrate.

Separate diastereomers via chromatography.

Quantify e.e. using NMR splitting patterns or chromatographic peak integration.

Q. Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

  • 1H^1H- and 19F^{19}F-NMR : Critical for confirming the trifluoromethyl group and methoxy-phenyl environment. 19F^{19}F-NMR signals appear as singlets near -70 ppm due to the CF3_3 group .
  • X-ray crystallography : Used to resolve absolute configuration (e.g., SHELX software for small-molecule refinement; ).
  • Mass spectrometry (HRMS) : Validates molecular formula (C10_{10}H8_8F3_3O3_3) with exact mass matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound under varying experimental conditions?

Methodological Answer: Contradictions in NMR shifts (e.g., splitting patterns or 1H^1H-19F^{19}F coupling) may arise from solvent polarity, temperature, or dynamic processes. notes its solubility in polar (THF, CH2_2Cl2_2) and nonpolar solvents (hexane), which affect conformational equilibria. To resolve discrepancies:

Conduct variable-temperature NMR to detect slow exchange processes.

Compare data across solvents (e.g., CDCl3_3 vs. DMSO-d6_6).

Use 19F^{19}F-1H^1H-HOESY to probe spatial interactions between CF3_3 and methoxy groups .

Q. What are the mechanistic insights into its role as a chiral derivatizing agent in asymmetric synthesis?

Methodological Answer: The compound’s trifluoromethyl and methoxy groups create a steric and electronic environment that stabilizes diastereomeric transition states. and 18 suggest that the CF3_3 group enhances resolution by amplifying chemical shift differences in NMR. Mechanistically:

  • The phenyl group engages in π-π stacking with substrates.
  • The methoxy oxygen participates in hydrogen bonding, directing reagent approach.
  • Computational modeling (DFT) can validate steric and electronic contributions to enantioselectivity .

Q. How does the compound's stability in different solvents affect its application in long-term studies?

Methodological Answer: reports solubility in hexane, ether, and THF, but stability varies:

  • Polar aprotic solvents (DMF, DMSO) : Promote slow hydrolysis of the methoxy group under acidic conditions.
  • Nonpolar solvents (hexane) : Enhance shelf life but limit reactivity.

Stability Protocol:

Store at 2–8°C in inert atmospheres.

Monitor degradation via LC-MS (detect hydrolyzed products like 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid).

Avoid prolonged exposure to light or moisture .

Q. How is the compound metabolized in biological systems, and what are the implications for toxicity studies?

Methodological Answer: identifies its metabolism via two pathways:

Detoxication : Glutathione conjugation → mercapturic acids (excreted within 2 days).

Toxification : Renal β-lyase cleavage → reactive intermediates → 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (excreted over 3 days).

Methodology for Metabolite Analysis:

  • Collect urine samples post-exposure.
  • Use GC-MS to quantify mercapturates and fluoromethoxypropanoic acid.
  • Compare metabolic flux ratios (human vs. rodent models) to assess toxicity risks .

Data Contradiction Analysis Example
Conflicting reports on enantioselectivity in derivatization may arise from:

  • Substrate steric bulk : Bulky groups reduce diastereomer resolution.
  • Reaction temperature : Lower temperatures favor kinetic control, altering e.e.
  • Counterion effects : Triethylamine vs. DMAP in acylation reactions.

Q. Resolution Strategy :

  • Optimize derivatization conditions (e.g., -20°C, 12-hour reaction).
  • Validate with X-ray structures of diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 2
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.